2-(2-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a complex organic compound that features a fluorophenoxy group, a pyrimidinyl group, and a piperazino group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme acetyl-coenzyme a carboxylase (accase) . ACCase plays a crucial role in fatty acid biosynthesis, and its inhibition can lead to significant physiological changes in organisms.
Mode of Action
The mode of action of 2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine involves the inhibition of ACCase . By binding to the active site of the enzyme, the compound prevents the normal functioning of ACCase, thereby disrupting the synthesis of fatty acids. This disruption can lead to a variety of downstream effects, depending on the specific biological context.
Biochemical Pathways
The inhibition of ACCase by 2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine affects the fatty acid biosynthesis pathway . Fatty acids are essential components of cell membranes and are also involved in energy storage and signaling. Therefore, the inhibition of their synthesis can have wide-ranging effects on cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyrimidinyl intermediates. One common method involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This approach allows for the efficient introduction of fluorine-containing groups into N-heterocycles with good yields and excellent regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of scalable processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- [4-(2-pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone
- [4-(2-pyrimidinyl)piperazino][3-(trifluoromethyl)phenyl]methanone
Uniqueness
2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXFJNXOOGZYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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